

Technical Comparative Guide: Chloroacetamide-Based Herbicides (Group 15)

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Compound of Interest

Compound Name: 2-Chloro-N-isopropylacetamide

CAS No.: 2895-21-8

Cat. No.: B1583802

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Executive Summary

The chloroacetamides (WSSA Group 15 / HRAC Group K3) remain the backbone of residual weed control in global agriculture. Despite decades of use, their utility has surged recently due to the collapse of post-emergence efficacy in glyphosate- and PPO-resistant *Amaranthus* species.

This guide provides a head-to-head technical analysis of the three dominant active ingredients: S-Metolachlor, Acetochlor, and Dimethenamid-P. Unlike generic product sheets, this document focuses on the physicochemical drivers of field performance, safener interactions, and experimental validation protocols for resistance profiling.

Mechanistic Foundation: VLCFA Inhibition

Chloroacetamides do not inhibit germination directly; they inhibit cell division and enlargement in emerging shoots. The primary target is the Very Long Chain Fatty Acid (VLCFA) elongase complex located in the endoplasmic reticulum (ER).

The Pathway

VLCFAs (C20–C30+) are essential for:

- Cuticular Waxes: Prevention of desiccation.

- Membrane Fluidity: Cell division dynamics.

The inhibition specifically targets the condensing enzymes (KCS: 3-ketoacyl-CoA synthases), preventing the elongation of C18 fatty acid precursors.



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Figure 1: The VLCFA elongation cycle in the ER.[1] Chloroacetamides block the initial condensation step mediated by KCS enzymes.[2]

Physicochemical Profiling & Environmental Fate

The field performance of these herbicides is dictated by solubility (activation requirement) and lipophilicity (

, binding affinity).

Comparative Data Matrix

The following data represents resolved isomers (S-metolachlor, Dimethenamid-P) which are the current industry standard, replacing their racemic predecessors.

Property	Dimethenamid-P	Acetochlor	S-Metolachlor	Implication for Application
Water Solubility (20°C)	~1,450 mg/L	~223 mg/L	~480 mg/L	Dimethenamid-P requires the least rainfall for activation but has the highest leaching risk in sand.
Soil Sorption ()	155–300 mL/g	150–200 mL/g	110–370 mL/g	Acetochlor binds moderately tight; S-Metolachlor varies highly by organic matter (OM).
Soil Half-Life ()	10–25 days	8–18 days	15–50 days	S-Metolachlor generally offers the longest residual control; Acetochlor breaks down faster in warm/wet soils.
Vapor Pressure	Pa	Pa	Pa	All are relatively non-volatile, but surface application without incorporation requires rain/irrigation within 5–7 days.

Key Insight:

- Dry Conditions: Dimethenamid-P is superior due to high solubility; it moves into the soil solution with minimal moisture.
- High Rainfall/Sand: S-Metolachlor is preferred due to higher binding capacity (in high OM) and slightly lower solubility than Dimethenamid-P, reducing rapid leaching out of the weed germination zone.

Head-to-Head Efficacy & Selectivity

While all three control grasses (Setaria, Digitaria, Echinochloa), their broadleaf spectrums differ significantly.

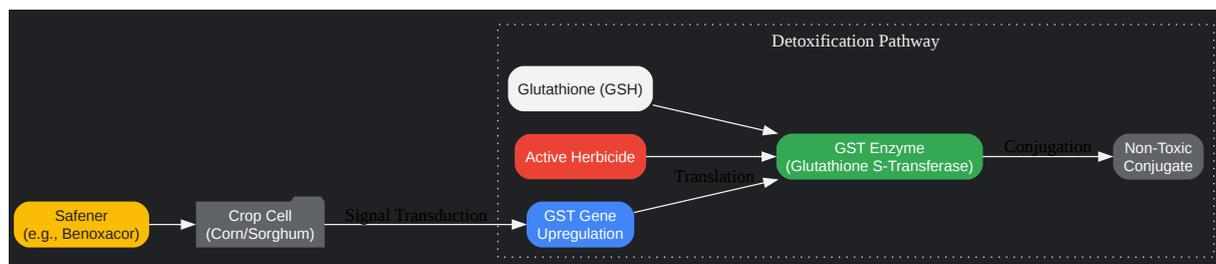
Spectrum Analysis

- Acetochlor: The strongest intrinsic activity on small-seeded broadleaves. It is the preferred choice for Amaranthus (pigweed/waterhemp) and Ambrosia (ragweed) control.
- S-Metolachlor: The standard for yellow nutsedge (*Cyperus esculentus*) control. Slightly weaker on heavy broadleaf pressure than acetochlor.
- Dimethenamid-P: Highly potent per gram of active ingredient (AI). Often used at lower rates (0.5–1.0 kg/ha) compared to S-metolachlor (1.0–2.0 kg/ha). Excellent on grasses but requires tank-mix partners for robust broadleaf control.

Safener Technology (Crop Safety)

Chloroacetamides are phytotoxic to corn and sorghum. Selectivity is metabolic, engineered via safeners that induce Glutathione S-Transferase (GST) activity.

- Benoxacor: Used with S-Metolachlor.
- Dichlormid / Furilazole: Used with Acetochlor.
- Fluxofenim: Used with seed treatments.[3]



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Figure 2: Safener-mediated induction of GSTs allows crops to metabolize the herbicide before physiological damage occurs.

Experimental Protocols

To validate these properties in a research setting, the following protocols are standard.

Protocol A: Soil Column Leaching (Mobility)

Based on OECD Guideline 312.[4]

Objective: Determine the leaching potential differences between Dimethenamid-P and S-Metolachlor in local soil types.

- Column Prep: Use PVC columns (30 cm length, 5 cm ID). Pack with air-dried, sieved (<2 mm) soil to a bulk density of $\sim 1.5 \text{ g/cm}^3$. Saturation is required 24h prior to treatment.
- Application: Apply herbicide solution to the soil surface at the equivalent field rate (e.g., 1.5 kg ai/ha).
- Leaching Event: Apply 200mm of "artificial rain" (0.01 M CaCl₂) over 48 hours using a peristaltic pump to prevent pooling.

- Analysis:
 - Bioassay Method: Slice soil column into 5 cm segments. Plant bio-indicator (e.g., Oats, *Avena sativa*) in each segment. Incubate for 14 days. Measure biomass reduction.
 - Analytical Method:[5][6] Extract soil segments with methanol/water. Analyze via LC-MS/MS.

Protocol B: Resistance Screening (Dose-Response)

Objective: Calculate GR50 (Growth Reduction 50%) values for suspect *Amaranthus* populations.

- Plant Material: Collect seeds from suspect (R) and known susceptible (S) populations.
- Substrate: Use a silt-loam soil mix with low organic matter (<2%) to minimize adsorption variability.
- Treatment:
 - Apply pre-emergence (PRE) immediately after planting.
 - Dose Range: 0, 0.125x, 0.25x, 0.5x, 1x, 2x, 4x, 8x, 16x of the labeled rate.
 - Replicates: 4 pots per dose per population.
- Data Collection: At 21 days after treatment (DAT), harvest above-ground biomass, dry at 60°C for 48h, and weigh.
- Statistical Analysis: Fit data to a log-logistic regression model (3- or 4-parameter) to derive GR50.

Where Y = response, x = dose, d = upper limit, c = lower limit, b = slope.

Resistance Management & Future Outlook

Resistance to Group 15 herbicides is increasing, particularly in *Amaranthus palmeri* and *Amaranthus tuberculatus*.

- Mechanism: Non-target site resistance (NTSR), specifically enhanced metabolism via GSTs and P450s.
- Cross-Resistance: Populations resistant to S-metolachlor often show reduced sensitivity to acetochlor and dimethenamid-P, though the magnitude varies.[7]
- Mitigation:
 - Rotate MOA: Do not rely solely on Group 15s for residual control. Tank mix with Group 5 (Metribuzin) or Group 14 (Flumioxazin).
 - Full Rates: Avoid sublethal doses which select for metabolic creep.

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